Cas no 2228082-36-6 (methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate)

methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
- EN300-1936042
- 2228082-36-6
-
- インチ: 1S/C9H14BrN3O2/c1-13-7(5-8(10)12-13)6(11)3-4-9(14)15-2/h5-6H,3-4,11H2,1-2H3
- InChIKey: OQAKRNHRLNTLTL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(CCC(=O)OC)N)N(C)N=1
計算された属性
- せいみつぶんしりょう: 275.02694g/mol
- どういたいしつりょう: 275.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936042-0.25g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 0.25g |
$2011.0 | 2023-09-17 | ||
Enamine | EN300-1936042-1.0g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 1g |
$2186.0 | 2023-06-02 | ||
Enamine | EN300-1936042-0.05g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 0.05g |
$1836.0 | 2023-09-17 | ||
Enamine | EN300-1936042-2.5g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 2.5g |
$4286.0 | 2023-09-17 | ||
Enamine | EN300-1936042-5.0g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 5g |
$6339.0 | 2023-06-02 | ||
Enamine | EN300-1936042-10.0g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 10g |
$9400.0 | 2023-06-02 | ||
Enamine | EN300-1936042-0.1g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 0.1g |
$1923.0 | 2023-09-17 | ||
Enamine | EN300-1936042-0.5g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 0.5g |
$2098.0 | 2023-09-17 | ||
Enamine | EN300-1936042-5g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 5g |
$6339.0 | 2023-09-17 | ||
Enamine | EN300-1936042-1g |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate |
2228082-36-6 | 1g |
$2186.0 | 2023-09-17 |
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoateに関する追加情報
Recent Advances in the Study of Methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS: 2228082-36-6)
Methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS: 2228082-36-6) is a promising compound in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound's unique structure, featuring a brominated pyrazole moiety and an amino butanoate ester, makes it a versatile building block for drug discovery. Recent synthetic methodologies have optimized the production of methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate, achieving higher yields and purity. These advancements are critical for scaling up production and facilitating further pharmacological studies.
In vitro studies have demonstrated that methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate exhibits moderate inhibitory activity against several protein kinases, including JAK2 and PI3K, which are implicated in various cancers and inflammatory diseases. Molecular docking simulations suggest that the bromine atom plays a crucial role in binding to the kinase active sites, providing insights for structure-activity relationship (SAR) optimization.
Furthermore, recent preclinical evaluations have explored the compound's pharmacokinetic properties. While it shows good solubility and stability in physiological conditions, its bioavailability remains a challenge due to rapid ester hydrolysis in vivo. Researchers are investigating prodrug strategies and formulation approaches to overcome this limitation and enhance its therapeutic potential.
Collaborative efforts between academic and industrial researchers have also identified methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate as a candidate for fragment-based drug design (FBDD). Its modular structure allows for easy derivatization, enabling the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.
In conclusion, methyl 4-amino-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS: 2228082-36-6) represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Ongoing research aims to address its pharmacokinetic challenges and expand its applications in drug discovery. Future studies should focus on optimizing its biological activity and exploring its mechanism of action in greater detail.
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